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Compound of Interest

Compound Name: rac Mirabegron-d5

Cat. No.: B565030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key beta-3

adrenergic agonists, Mirabegron and Vibegron, used in the management of overactive bladder

(OAB). The information presented is intended to support research, scientific understanding,

and drug development efforts in this therapeutic area.

Introduction
Mirabegron and Vibegron are both selective agonists of the beta-3 adrenergic receptor, which

is the predominant beta-adrenergic receptor subtype in the detrusor smooth muscle of the

bladder.[1] Activation of these receptors leads to detrusor muscle relaxation, thereby increasing

bladder capacity and alleviating the symptoms of OAB.[2][3] While sharing a common

mechanism of action, their distinct pharmacokinetic properties influence their clinical application

and potential for drug-drug interactions.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Mirabegron and

Vibegron, providing a quantitative basis for comparison.

Table 1: Absorption and Distribution
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Parameter Mirabegron Vibegron

Time to Maximum

Concentration (Tmax)
~3.5 hours[4] 1-3 hours

Absolute Bioavailability
29% (25 mg dose) to 35% (50

mg dose)
Not characterized

Effect of Food
No clinically significant effect in

adults
No clinically significant effect

Plasma Protein Binding ~71% 49.6% - 51.3%

Volume of Distribution (Vd) 1670 L 6304 L

Blood-to-Plasma Ratio Not specified 0.9

Table 2: Metabolism and Excretion

Parameter Mirabegron Vibegron

Metabolizing Enzymes

CYP2D6, CYP3A4,

Butyrylcholinesterase, UGT,

possibly Alcohol

Dehydrogenase

Primarily CYP3A4 (minor role)

Active Metabolites
Metabolites are not

pharmacologically active

No active metabolites

identified

Elimination Half-Life (t½) ~50 hours ~30.8 hours (effective)

Route of Excretion
Urine (~55%) and Feces

(~34%)

Feces (~59%) and Urine

(~20%)

Unchanged Drug in Excreta ~25% in urine, 0% in feces
~54% of fecal portion, ~19% of

urinary portion
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The quantification of Mirabegron and Vibegron in human plasma for pharmacokinetic studies is

predominantly performed using validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) methods.

Mirabegron: For the determination of Mirabegron and its metabolites, various LC-MS/MS

methods have been developed. A common approach involves solid-phase or liquid-liquid

extraction of the analytes from plasma. Chromatographic separation is typically achieved

using a C8 or C18 analytical column. Detection is carried out using a triple-quadrupole mass

spectrometer, often with an atmospheric pressure chemical ionization (APCI) or heated

electrospray ionization (HESI) source. The calibration curves for these assays are linear over

a range suitable for clinical studies, with a lower limit of quantification typically around 0.2

ng/mL.

Vibegron: The bioanalytical method for Vibegron in plasma also utilizes LC-MS/MS. The

methodology was initially developed and validated by Merck Research Laboratories. The

process involves protein precipitation from a 100 µL plasma sample using acetonitrile. The

internal standard used is typically a deuterated form of Vibegron ([D6]-vibegron).

Chromatographic separation is achieved using an HILIC column, and the lower limit of

quantification for the assay is 0.2 ng/mL.

Key Clinical Pharmacokinetic Studies
Mirabegron: Numerous Phase I and Phase III clinical trials have characterized the

pharmacokinetics of Mirabegron. For instance, two key Phase I studies (NCT01478503 and

NCT01285596) evaluated the multiple-dose pharmacokinetics in healthy young and elderly

subjects.

Study Design: These studies were typically randomized, placebo-controlled, and involved

single- and multiple-ascending dose designs.

Participants: Healthy male and female volunteers, often stratified by age (e.g., 18-55 years

and 65-80 years).

Dosing: Oral administration of Mirabegron oral controlled absorption system (OCAS) tablets

at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg, 300 mg) once daily.
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Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points up to 72

or 168 hours after the last dose to determine plasma concentrations of Mirabegron and its

metabolites. Urine samples were also collected to assess renal excretion.

Vibegron: The pivotal Phase III clinical trial for Vibegron was the EMPOWUR study

(NCT03492281).

Study Design: This was an international, randomized, double-blind, placebo- and active-

controlled (tolterodine) study.

Participants: Adult patients with OAB who had a history of symptoms for at least 3 months,

including urinary frequency and urgency with or without urge incontinence.

Dosing: Patients were randomized to receive Vibegron 75 mg once daily, placebo, or

tolterodine extended-release 4 mg once daily for 12 weeks.

Pharmacokinetic Sub-study: A sub-study was included to evaluate the pharmacokinetic

profile of Vibegron. Blood samples for pharmacokinetic analysis were collected at pre-dose

and at specified time points post-dose during study visits.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of beta-3 adrenergic receptor agonists

and a generalized workflow for a comparative pharmacokinetic study.
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Caption: Beta-3 Adrenergic Receptor Signaling Pathway.
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Caption: Comparative Pharmacokinetic Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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